(4-Chloro-3-methylphenyl)hydrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is a chemical compound used in various fields of research . It is used as a reactant in the preparation of piperidine derivatives as prolylcarboxypeptidase inhibitors, and phenylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors .

Molecular Structure Analysis

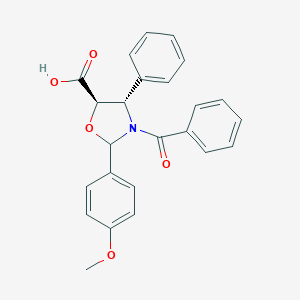

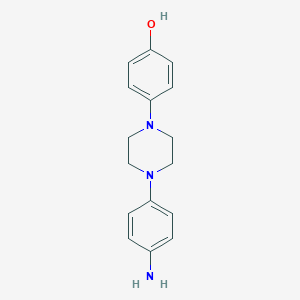

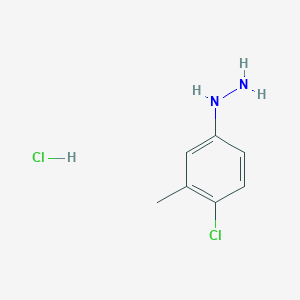

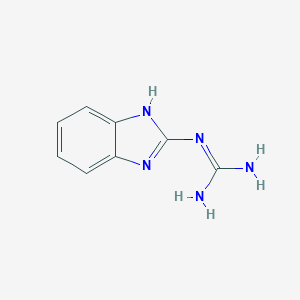

The molecular formula of “(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is C7H10Cl2N2 . The structure includes a phenyl ring substituted with a chlorine atom and a methyl group. Attached to the ring is a hydrazine group, which consists of two nitrogen atoms and two hydrogen atoms .

Chemical Reactions Analysis

“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” can react with other compounds to form new substances. For example, it reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield 5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole and 5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole .

Physical And Chemical Properties Analysis

The molecular weight of “(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is 193.07 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Applications De Recherche Scientifique

Inhibitors of SARS-CoV-2

This compound has been used in the synthesis of new Schiff-base ligand that was obtained from the condensation of (4-chloro-3-methyl phenyl) hydrazine with 2-pyridine-carboxaldehyde and its novel Schiff-base metal complexes . These complexes have shown dual inhibition of main protease (Mpro) and nonstructural protein 10/nonstructural protein 16 (NSP16) methyltransferase complex, which are key targets for COVID-19 therapy .

Antibacterial Properties

The Schiff-base metal complexes synthesized using this compound have been tested against Pseudomonas aeruginosa and Staphylococcus aureus . The results showed that the Zn (II) complex has the highest activity compared with other compounds .

Molecular Docking Studies

The activity of the compound and its Ni (II) and Zn (II) complexes against Mpro and NSP10/ NSP16 was investigated using a molecular docking approach . They showed excellent binding energies ranging from −5.9 to −7.2 kcal/mol and −5.8 to −7.2 for Mpro and NSP16, respectively .

Synthesis of Schiff-Base Metal Complexes

This compound has been used in the synthesis of new Schiff-base metal complexes, including Ni (II), Pd (II), Pt (II), Zn (II), and Hg (II) . These complexes have been characterized using FT-IR, 1 H NMR, 13 C NMR, and elemental analysis .

Research Chemicals and Analytical Standards

“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is available as a reference standard for neurology research chemicals and analytical standards .

Synthesis of Novel Schiff-Base Ligand

This compound has been used in the synthesis of a new Schiff-base ligand that was obtained from the condensation of (4-chloro-3-methyl phenyl) hydrazine with 2-pyridine-carboxaldehyde .

Propriétés

IUPAC Name |

(4-chloro-3-methylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMRABNTKNEXER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593051 |

Source

|

| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-methylphenyl)hydrazine hydrochloride | |

CAS RN |

221687-08-7 |

Source

|

| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)